![molecular formula C11H8N2O2 B13888825 4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-39-5](/img/structure/B13888825.png)
4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE is a heterocyclic compound that features a fused oxazole and quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylquinolin-2(1H)-one with suitable reagents to form the oxazole ring. For instance, the reaction of 4-methylquinolin-2(1H)-one with 1-bromo-3-methylbut-2-ene in the presence of potassium hydroxide (KOH) in isopropanol (2-PrOH) under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with iodine can yield 2-(1-iodo-1-methylethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolinium triiodide .
Wissenschaftliche Forschungsanwendungen
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in studying reaction mechanisms.
Biology: The compound’s structural analogs have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazoloquinolines and quinoline derivatives, such as:
- 1,3-OXAZOLO[4,5-H]QUINOLINE
- 2-HYDROXYQUINOLINE
- 4-HYDROXYQUINOLINE
Uniqueness
What sets 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE apart is its specific substitution pattern and the presence of the fused oxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
61428-39-5 |
|---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O2/c1-6-9-10(15-11(14)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
ODJPRJUYCWADMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=C1NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


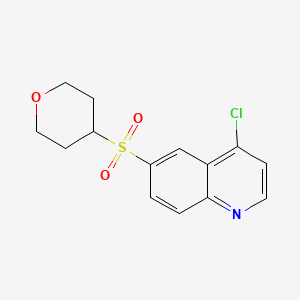
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
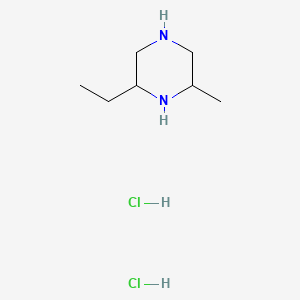
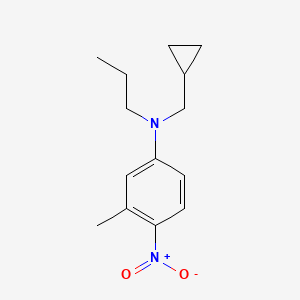
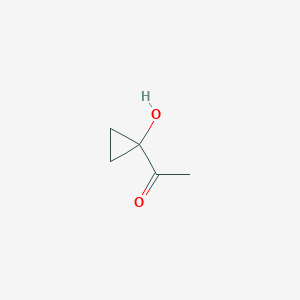


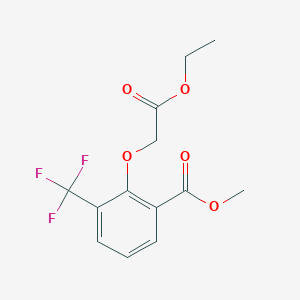
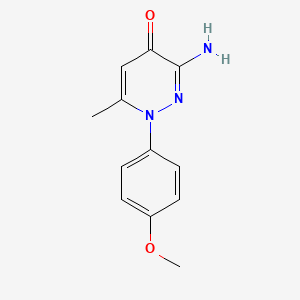

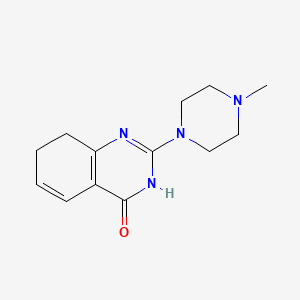

![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
